1-(4,6-Dichloro-3-pyridyl)propan-1-one
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Overview
Description
1-(4,6-Dichloro-3-pyridyl)propan-1-one is a chemical compound with the molecular formula C₈H₇Cl₂NO and a molecular weight of 204.05 g/mol . It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and a propanone group at position 1. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-(4,6-Dichloro-3-pyridyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dichloropyridine and propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4,6-Dichloro-3-pyridyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The major products depend on the type of reaction, such as alcohols from reduction or substituted pyridines from nucleophilic substitution.
Scientific Research Applications
1-(4,6-Dichloro-3-pyridyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloro-3-pyridyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the ketone group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
1-(4,6-Dichloro-3-pyridyl)propan-1-one can be compared with similar compounds such as:
1-(4-Chloro-3-pyridyl)propan-1-one: This compound has only one chlorine atom, which may affect its reactivity and binding properties.
1-(4,6-Dibromo-3-pyridyl)propan-1-one: The presence of bromine atoms instead of chlorine can lead to different chemical and biological properties.
1-(4,6-Dichloro-2-pyridyl)propan-1-one: The position of the chlorine atoms can influence the compound’s reactivity and interaction with molecular targets.
Properties
IUPAC Name |
1-(4,6-dichloropyridin-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-2-7(12)5-4-11-8(10)3-6(5)9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKONKSXZASOTNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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